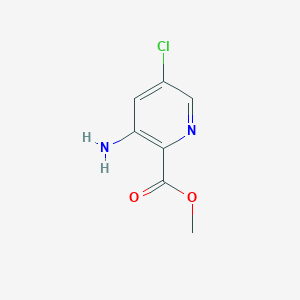

Methyl 3-amino-5-chloropicolinate

Übersicht

Beschreibung

Methyl 3-amino-5-chloropicolinate is a compound that is related to various research areas, including organic synthesis, crystallography, and materials science. While the specific compound is not directly mentioned in the provided papers, related compounds such as 2-amino-5-chloropyridine and 3,4,5-trichloropicolinic acid have been synthesized and studied, indicating a potential interest in the synthesis and properties of chlorinated picolinates and their derivatives .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, 2-amino-4-chloropyridine was synthesized from methyl 4-chloropicolinate through a three-step process with an overall yield of 68.5% . Similarly, 3,4,5-trichloropicolinic acid was synthesized from 4-chloro-pyridin-2-amine via chlorination, diazotization-bromination, cyanogenation, and acid hydrolysis, achieving an overall yield of 57.8% . These studies demonstrate the feasibility of synthesizing chlorinated pyridine derivatives, which could be applied to the synthesis of methyl 3-amino-5-chloropicolinate.

Molecular Structure Analysis

The molecular structure of chlorinated pyridine derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine was determined using X-ray diffraction, revealing a triclinic system with specific space group parameters . Additionally, the structure of a cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acid was determined, showing a monoclinic crystallographic system . These analyses provide insights into the molecular geometry and intermolecular interactions that could be expected for methyl 3-amino-5-chloropicolinate.

Chemical Reactions Analysis

The chemical reactivity of chlorinated pyridine derivatives can be inferred from studies on similar compounds. For instance, the reaction of 2-amino-4(3H)-pyrimidinone with chloroformyl isocyanate followed by methylation led to the formation of fused heterocycles with a 1,3,5-triazine-2,4(1H,3H)-dione ring . This suggests that chlorinated pyridine compounds can participate in complex reactions to form heterocyclic structures, which may be relevant for the chemical reactions of methyl 3-amino-5-chloropicolinate.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated pyridine derivatives can be diverse. For example, the vibrational frequencies and molecular geometry of methyl L-prolinate hydrochloride were studied using spectroscopic methods and computational calculations, providing insights into the thermodynamic properties and charge transfer behavior within the molecule . Similarly, the supramolecular assembly, vibrational frequencies, and nonlinear optical (NLO) properties of a cocrystal involving 2-amino-5-chloropyridine were investigated, revealing the presence of hydrogen bonding interactions and potential applications in NLO materials . These studies suggest that methyl 3-amino-5-chloropicolinate may also exhibit interesting physical and chemical properties that could be explored in future research.

Wissenschaftliche Forschungsanwendungen

Study of Brain Serotonergic System

A study discussed α-Methyl-l-tryptophan (α‐MTrp), an artificial amino acid and analog of tryptophan, the precursor of the neurotransmitter serotonin. The research focused on the measurement of α‐MTrp uptake and its conversion to serotonin synthesis rates as a valid approach for determining brain serotonin synthesis rates. It highlighted the use of labeled α‐MTrp in brain tissue and its potential applications in autoradiographic measurements and positron emission tomography in animals and humans (Diksic & Young, 2001).

Chlorogenic Acid (CGA): Pharmacological Review

This review emphasized the biological and pharmacological effects of Chlorogenic Acid (CGA), a polyphenol found in green coffee extracts and tea. CGA has been noted for its antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. It also influences lipid metabolism and glucose regulation, hinting at its potential for treating metabolic disorders (Naveed et al., 2018).

DNA Methyltransferase Inhibitors

The study reviewed the literature on DNA methyltransferase inhibitors, focusing on their antitumor effects and clinical applications, particularly in leukemias and solid tumors. It discussed the importance of these inhibitors in modulating methylation patterns, which can influence genetic stability and the expression of tumor suppressor genes (Goffin & Eisenhauer, 2002).

Safety and Hazards

“Methyl 3-amino-5-chloropicolinate” is harmful if swallowed . It has a signal word of warning and the hazard statements include H302 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used and the substance should be handled only in a well-ventilated area .

Eigenschaften

IUPAC Name |

methyl 3-amino-5-chloropyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-12-7(11)6-5(9)2-4(8)3-10-6/h2-3H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYUHSFVAYCIMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00730719 | |

| Record name | Methyl 3-amino-5-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00730719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-5-chloropicolinate | |

CAS RN |

866775-11-3 | |

| Record name | Methyl 3-amino-5-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00730719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

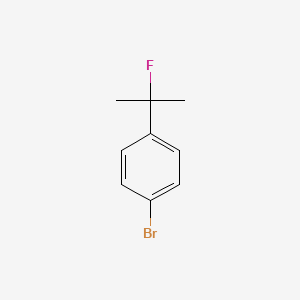

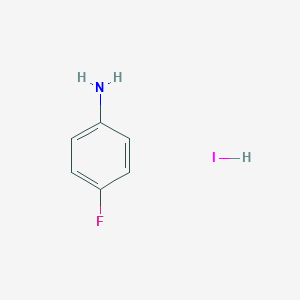

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

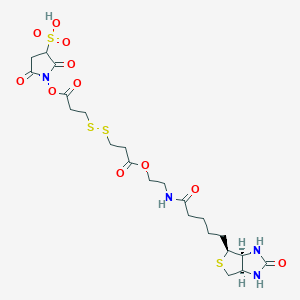

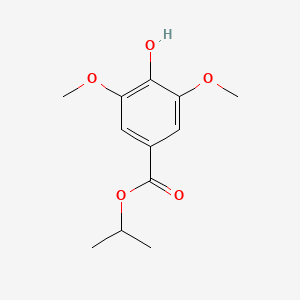

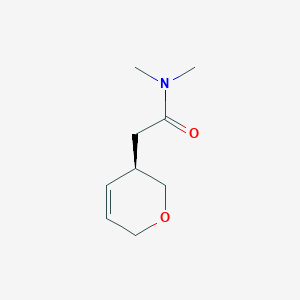

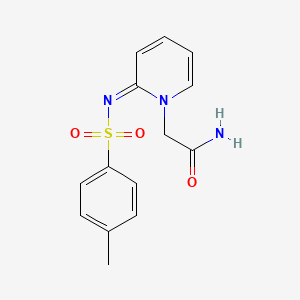

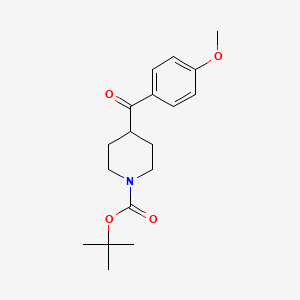

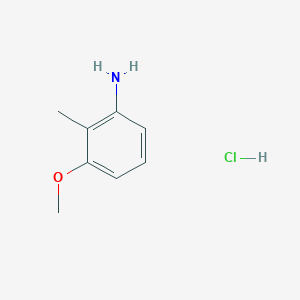

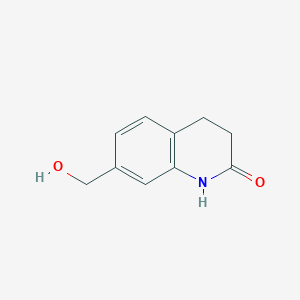

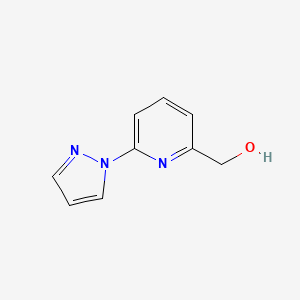

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,8-Dihydro-5H-thiopyrano[4,3-D]pyrimidine-2,4-diol](/img/structure/B3030040.png)